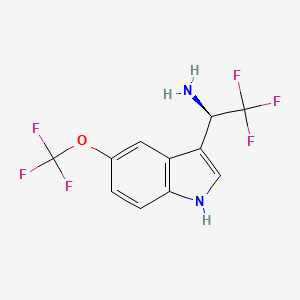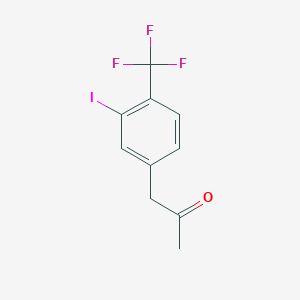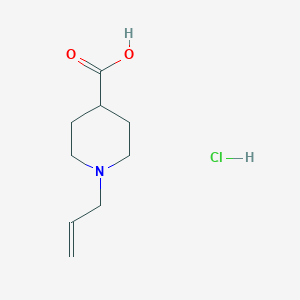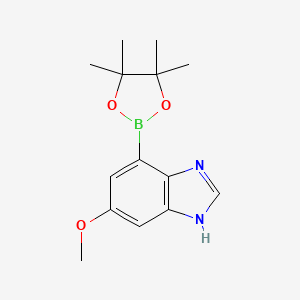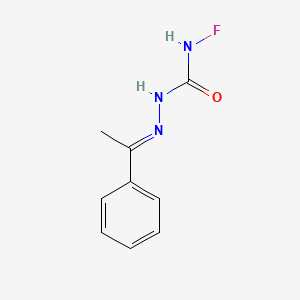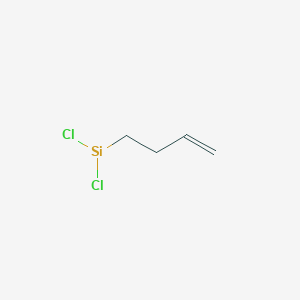
3-Butenyldichlorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butenyldichlorosilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two chlorine atoms and a butenyl group. This compound is part of the chlorosilane family, which is known for its reactivity and versatility in various chemical processes. The molecular formula of this compound is C4H8Cl2Si.
準備方法
Synthetic Routes and Reaction Conditions: 3-Butenyldichlorosilane can be synthesized through the reaction of butenylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
C4H7MgBr+SiCl4→C4H8Cl2Si+MgBrCl
This reaction is carried out under anhydrous conditions to avoid hydrolysis of the chlorosilane.
Industrial Production Methods: In industrial settings, this compound can be produced by reacting butenyl chloride with silicon in the presence of a copper catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion. The process is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 3-Butenyldichlorosilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes.
Grignard Reactions: Reacts with Grignard reagents to form organosilicon compounds.
Common Reagents and Conditions:
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.
Grignard Reactions: Grignard reagents like methylmagnesium bromide, under anhydrous conditions.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Grignard Reactions: Organosilicon compounds with various functional groups.
科学的研究の応用
3-Butenyldichlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also employed in the production of siloxanes and silicones.
Biology: Utilized in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Applied in the production of coatings, adhesives, and sealants. It is also used in the manufacture of electronic components and semiconductors.
作用機序
The mechanism of action of 3-Butenyldichlorosilane involves the formation of silicon-oxygen or silicon-carbon bonds through various chemical reactions. The compound can react with nucleophiles, such as water or alcohols, to form silanols or alkoxysilanes. These reactions are facilitated by the electrophilic nature of the silicon atom, which readily forms bonds with nucleophilic species.
類似化合物との比較
Dichlorosilane (H2SiCl2): Used in the semiconductor industry for the deposition of silicon nitride.
Trichlorosilane (HSiCl3): A precursor for the production of high-purity silicon.
Tetrachlorosilane (SiCl4): Used in the production of fumed silica and as a reagent in organic synthesis.
Uniqueness of 3-Butenyldichlorosilane: this compound is unique due to its butenyl group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of organosilicon compounds with tailored functionalities. Its ability to form stable bonds with organic molecules also distinguishes it from other chlorosilanes, making it valuable in various applications.
特性
分子式 |
C4H7Cl2Si |
|---|---|
分子量 |
154.09 g/mol |
InChI |
InChI=1S/C4H7Cl2Si/c1-2-3-4-7(5)6/h2H,1,3-4H2 |
InChIキー |
KQBYYYPVNHIBQS-UHFFFAOYSA-N |
正規SMILES |
C=CCC[Si](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B14042774.png)
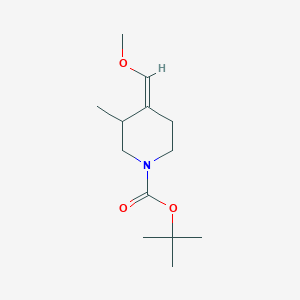
![Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate](/img/structure/B14042785.png)
